Cas no 943026-40-2 (3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine)

3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine structure
943026-40-2 structure
Nome del prodotto:3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine
Numero CAS:943026-40-2
MF:C6H5ClN2O2
MW:172.569100141525
MDL:MFCD09907908
CID:1033005
PubChem ID:55267440

3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine
    • 3-CHLORO-6,7-DIHYDRO[1,4]DIOXINO[2,3-C]PYRIDAZINE
    • [1,4]Dioxino[2,3-c]pyridazine, 3-chloro-6,7-dihydro-
    • PVPVPUGHBYWWMK-UHFFFAOYSA-N
    • FCH876162
    • 6106AC
    • AK120122
    • AX8245538
    • 3-CHLORO-6H,7H-[1,4]DIOXINO[2,3-C]PYRIDAZINE
    • 3-Chloro-6,7-dihydro[1,4]dioxino[2,3-c]pyridazine (ACI)
    • AKOS006313349
    • DB-357020
    • F2147-2971
    • AS-50122
    • SCHEMBL634208
    • O10985
    • CS-0046209
    • 943026-40-2
    • DTXSID30717194
    • 3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine
    • MDL: MFCD09907908
    • Inchi: 1S/C6H5ClN2O2/c7-5-3-4-6(9-8-5)11-2-1-10-4/h3H,1-2H2
    • Chiave InChI: PVPVPUGHBYWWMK-UHFFFAOYSA-N
    • Sorrisi: ClC1C=C2C(OCCO2)=NN=1

Proprietà calcolate

  • Massa esatta: 172.0039551g/mol
  • Massa monoisotopica: 172.0039551g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 0
  • Complessità: 147
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.9
  • Superficie polare topologica: 44.2

3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
ChemScence
CS-0046209-1g
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine
943026-40-2 ≥98.0%
1g
$580.0 2022-04-26
ChemScence
CS-0046209-100mg
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine
943026-40-2 ≥98.0%
100mg
$180.0 2022-04-26
TRC
C597928-50mg
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine
943026-40-2
50mg
$ 160.00 2022-06-06
Aaron
AR00IIQN-250mg
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine
943026-40-2 97%
250mg
$139.00 2025-02-10
1PlusChem
1P00IIIB-100mg
3-chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine
943026-40-2 >98%
100mg
$155.00 2024-04-19
A2B Chem LLC
AI62995-250mg
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine
943026-40-2 95%
250mg
$357.00 2024-07-18
1PlusChem
1P00IIIB-1g
3-chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine
943026-40-2 95%
1g
$985.00 2024-04-19
eNovation Chemicals LLC
D585110-1g
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine
943026-40-2 95%
1g
$785 2025-02-25
eNovation Chemicals LLC
D585110-1g
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine
943026-40-2 95%
1g
$785 2025-02-28
Crysdot LLC
CD11007451-250mg
3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine
943026-40-2 95+%
250mg
$297 2024-07-19

3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ;  rt; 1 h, rt; overnight, 110 °C
1.2 Reagents: Water Solvents: 1,4-Dioxane
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 8, cooled
Riferimento
Tricyclic nitrogen containing compounds for treating neisseria gonorrhoea infection
, World Intellectual Property Organization, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ;  rt; 1 h, rt; overnight, 110 °C
1.2 Reagents: 1,4-Dioxane ,  Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 8
Riferimento
Tricyclic compounds as antibacterial agents and their preparation, pharmaceutical compositions and use in the treatment of bacterial infections
, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  72 h, 80 °C
1.2 Reagents: Tetrahydrofuran ,  Water ;  cooled
Riferimento
Preparation of azatricyclic compounds for the treatment of bacterial infection
, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione
Riferimento
Tricyclic nitrogen-containing compounds as mycobacterium tuberculosis H37Rv inhibitors and their preparation, pharmaceutical compositions and use in the treatment of tuberculosis
, European Patent Organization, , ,

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ;  rt; 1 h, rt; overnight, 110 °C
1.2 Reagents: Water Solvents: 1,4-Dioxane ;  cooled
Riferimento
Bicyclic nitrogen-containing compounds as Mycobacterium tuberculosis H37Rv inhibitors and their preparation, pharmaceutical compositions and use in the treatment of bacterial infections
, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: 1,4-Dioxane ;  0 °C; 16 h, 110 °C; 110 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  cooled
Riferimento
Preparation of azabicyclic(thio)amides as fungicidal compounds
, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ;  rt; 1 h, rt; overnight, 110 °C
1.2 Reagents: Water Solvents: 1,4-Dioxane ;  cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 8
Riferimento
Preparation of 1-methyl-1H-1,5-naphthyridin-2-ones and related compounds as antibacterial agents
, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ;  1 h, rt; overnight, 110 °C
Riferimento
Preparation of pyrroloquinoxalinones as antibacterials
, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ;  1 h, rt; overnight, 110 °C
Riferimento
Novel tricyclics (e.g., GSK945237) as potent inhibitors of bacterial type IIA topoisomerases
Miles, Timothy J.; Hennessy, Alan J.; Bax, Ben; Brooks, Gerald; Brown, Barry S.; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(10), 2464-2469

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ;  1 h, rt; overnight, 110 °C
1.2 Reagents: 1,4-Dioxane ,  Water ;  cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 8
Riferimento
Tricyclic nitrogen-containing compounds as mycobacterium tuberculosis H37Rv inhibitors and their preparation, pharmaceutical compositions and use in the treatment of tuberculosis
, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ;  1 h, rt; overnight, 110 °C
1.2 Reagents: 1,4-Dioxane Solvents: Water
Riferimento
Heterocyclic compounds, their preparation and their use as antibacterials
, World Intellectual Property Organization, , ,

Metodo di produzione 12

Condizioni di reazione
Riferimento
Pyrrolo[3,2,1-ij]quinolin-4-one derivatives for treating tuberculosis, their preparation, and pharmaceutical compositions
, European Patent Organization, , ,

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ;  1 h, rt; overnight, 110 °C
1.2 Reagents: Water Solvents: 1,4-Dioxane
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 8
Riferimento
1,2-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one derivatives as antibacterial agents and their preparation, pharmaceutical compositions and use in the treatment of bacterial infection
, World Intellectual Property Organization, , ,

Metodo di produzione 14

Condizioni di reazione
Riferimento
Derivatives and analogs of N-ethylquinolones and N-ethylazaquinolones as antibacterial agents and their preparation and use in the treatment of bacterial infection and tuberculosis
, European Patent Organization, , ,

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ;  rt; 1 h, rt; overnight, 110 °C
1.2 Reagents: 1,4-Dioxane
Riferimento
Tricyclic compounds as antibacterial agents and their preparation, pharmaceutical compositions and use in the treatment of bacterial infections
, World Intellectual Property Organization, , ,

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ;  rt; 1 h, rt; overnight, 110 °C
1.2 Reagents: Water Solvents: 1,4-Dioxane
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 8
Riferimento
Pyrrolo[3,2,1-ij]quinolin-4-one derivatives for treating tuberculosis and their preparation
, World Intellectual Property Organization, , ,

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ;  1 h, rt; overnight, 110 °C
1.2 Reagents: Water Solvents: 1,4-Dioxane
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 8
Riferimento
Heterotricyclic compounds as antibacterial agents and their preparation, pharmaceutical compositions and use in the treatment of bacterial infections
, World Intellectual Property Organization, , ,

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Lithium hydride Solvents: 1,4-Dioxane ;  1 h, rt; overnight, 110 °C
1.2 Reagents: 1,4-Dioxane
1.3 Reagents: Water ;  cooled
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 8
Riferimento
Derivatives and analog of N-ethylquinolones and N-ethylazaquinolones as antibacterial agents and their preparation
, World Intellectual Property Organization, , ,

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: 1,4-Dioxane ;  18 h, rt → 110 °C; cooled
1.2 Solvents: Water ;  cooled
Riferimento
Preparation of 2-oxo-4,4,5,5,6,6,7,7-octahydrobenzoxazole derivatives, and their use as antibacterial compounds
, World Intellectual Property Organization, , ,

3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine Raw materials

3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine Preparation Products

3-chloro-6,7-dihydro-1,4dioxino2,3-cpyridazine Letteratura correlata

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